Desfluorocitalopram hydrochloride Desfluorocitalopram hydrochloride
Brand Name: Vulcanchem
CAS No.: 1148027-85-3
VCID: VC17077630
InChI: InChI=1S/C20H22N2O.ClH/c1-22(2)12-6-11-20(18-7-4-3-5-8-18)19-10-9-16(14-21)13-17(19)15-23-20;/h3-5,7-10,13H,6,11-12,15H2,1-2H3;1H
SMILES:
Molecular Formula: C20H23ClN2O
Molecular Weight: 342.9 g/mol

Desfluorocitalopram hydrochloride

CAS No.: 1148027-85-3

Cat. No.: VC17077630

Molecular Formula: C20H23ClN2O

Molecular Weight: 342.9 g/mol

* For research use only. Not for human or veterinary use.

Desfluorocitalopram hydrochloride - 1148027-85-3

Specification

CAS No. 1148027-85-3
Molecular Formula C20H23ClN2O
Molecular Weight 342.9 g/mol
IUPAC Name 1-[3-(dimethylamino)propyl]-1-phenyl-3H-2-benzofuran-5-carbonitrile;hydrochloride
Standard InChI InChI=1S/C20H22N2O.ClH/c1-22(2)12-6-11-20(18-7-4-3-5-8-18)19-10-9-16(14-21)13-17(19)15-23-20;/h3-5,7-10,13H,6,11-12,15H2,1-2H3;1H
Standard InChI Key VRJUVTZACLHYJH-UHFFFAOYSA-N
Canonical SMILES CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3.Cl

Introduction

Chemical Identity and Physicochemical Properties

Desfluorocitalopram hydrochloride (systematic IUPAC name: 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile hydrochloride) is a secondary amine derivative with a molecular formula of C₂₀H₂₂FN₂O·HCl and a molecular weight of 380.87 g/mol . Unlike its parent compound citalopram, which contains a fluorine atom at the para position of the phenyl ring, desfluorocitalopram lacks this substitution, altering its electronic and steric properties.

Key Physicochemical Characteristics

PropertyValue
CAS Registry Number1093072-86-6 (base compound)
AppearanceWhite to off-white crystalline powder
SolubilityFreely soluble in water, methanol
StabilityHygroscopic; stable under inert conditions
Storage Recommendations2–8°C in airtight containers

The absence of fluorine reduces lipophilicity compared to citalopram, potentially influencing blood-brain barrier permeability and receptor binding kinetics .

Synthesis and Manufacturing

The synthesis of desfluorocitalopram hydrochloride typically follows a multi-step route involving:

  • Ring-opening alkylation: Starting with 4-cyanophthalide, reaction with 3-(dimethylamino)propyl chloride forms the tertiary amine backbone.

  • Fluorine elimination: Selective defluorination under basic conditions yields the desfluoro intermediate.

  • Salt formation: Treatment with hydrochloric acid produces the hydrochloride salt .

Recent advancements leverage transition metal catalysis to improve yield and enantioselectivity. For example, ruthenium-based catalysts enable asymmetric reductive coupling, achieving >90% enantiomeric excess in related SSRI syntheses .

Pharmacological Profile

Mechanism of Action

As an SSRI, desfluorocitalopram hydrochloride inhibits serotonin reuptake by binding to the serotonin transporter (SERT) with moderate affinity (Ki ≈ 15 nM) . Comparative studies suggest its potency is 30–40% lower than citalopram due to reduced fluorine-mediated π-π interactions with SERT’s hydrophobic pocket .

Metabolic Pathways

Hepatic metabolism primarily involves:

  • CYP2D6: N-demethylation to didesmethylcitalopram

  • CYP2C19: Hydroxylation at the benzofuran moiety

In CYP2C19 poor metabolizers, plasma half-life increases from 35 h to >90 h, necessitating dose adjustments to avoid toxicity .

Applications in Pharmaceutical Research

Quality Control

ParameterValue
LD₅₀ (oral, rats)620 mg/kg
GenotoxicityNegative in Ames test
TeratogenicityClass C (FDA)

Adverse effects in humans include nausea (17% incidence) and insomnia (9%), typically resolving within 2–4 weeks of continued use .

Global Regulatory Status

RegionStatus
US FDANot approved; allowed as impurity
EMAListed in Ph. Eur. monograph 01/2025
Japan PMDARequires <0.1% in marketed products

Comparative Analysis with SSRIs

CompoundStructural FeatureSERT Ki (nM)T₁/₂ (h)
CitalopramFluorinated phenyl1.235
DesfluorocitalopramNon-fluorinated phenyl15.328
EscitalopramS-enantiomer of citalopram0.830

The absence of fluorine correlates with reduced receptor affinity but improved metabolic stability compared to citalopram .

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